molecular formula C24H25N3O3S2 B11282162 N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11282162
M. Wt: 467.6 g/mol
InChI Key: ODXREHBSVPHXCW-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a thienopyrimidine core, and a sulfanylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(2-ETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an intermediate.

    Attachment of the sulfanylacetamide moiety: This can be done through a coupling reaction using a suitable sulfanylacetamide precursor.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(2-ETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-(2-ETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

    N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE: This compound has a similar ethoxyphenyl group but differs in its core structure and functional groups.

    N-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE: This compound features a methoxyphenyl group and a piperazine ring, making it structurally distinct.

    N-(2-IODO-4-NITROPHENYL)ACETAMIDE: This compound contains an iodo group and a nitrophenyl group, differing significantly in its reactivity and applications.

The uniqueness of N-(2-ETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O3S2

Molecular Weight

467.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H25N3O3S2/c1-2-30-20-11-7-6-10-18(20)25-21(28)16-32-24-26-19-13-15-31-22(19)23(29)27(24)14-12-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,25,28)

InChI Key

ODXREHBSVPHXCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

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